N-Phenylhydroxylamine

Beschreibung

Academic Significance and Broad Research Applications

Role as Chemical Intermediate in Advanced Organic Synthesis

N-Phenylhydroxylamine is a valuable precursor in the synthesis of a wide array of organic molecules, ranging from analytical reagents to complex bioactive compounds. solubilityofthings.comresearchgate.netwhiterose.ac.uk Its utility stems from the reactivity of the hydroxylamine (B1172632) functional group, which can undergo various transformations such as rearrangement, oxidation, and condensation.

Key synthetic applications include:

Bamberger Rearrangement: As discovered in early research, the acid-catalyzed rearrangement of this compound is a primary method to produce 4-aminophenol (B1666318), an important industrial chemical and a precursor for pharmaceuticals like acetaminophen. mdpi.comnih.govwikipedia.orgbeilstein-journals.orggoogle.com

Synthesis of Cupferron: this compound is the essential starting material for producing Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. wikipedia.orggoogle.comnih.gov This is achieved by reacting this compound with a source of the nitrosonium ion (NO⁺), such as an alkyl nitrite (B80452) in the presence of ammonia (B1221849). wikipedia.orgorgsyn.org Cupferron is a well-known chelating agent used in analytical chemistry for the separation and precipitation of metal ions like copper and iron. google.comwikipedia.org

Oxidation to Nitrosobenzene (B162901): The oxidation of this compound, for instance with dichromate, yields nitrosobenzene (C₆H₅NO). wikipedia.org This reaction is part of the redox relationship between nitrobenzene (B124822), this compound, and aniline (B41778). wikipedia.org

Formation of Nitrones: It reacts with aldehydes, such as benzaldehyde (B42025), to form diphenylnitrone, which is a well-known 1,3-dipolar compound used in cycloaddition reactions to synthesize heterocyclic systems. wikipedia.org

Precursor to Other Compounds: It serves as an intermediate in the controlled reduction of nitrobenzene to produce aniline or azoxybenzene (B3421426), with the product selectivity being highly dependent on the catalyst and reaction conditions. acs.org It is also used to synthesize N-acetyl-N-phenylhydroxylamine. chemeurope.comorgsyn.org

The table below lists some of the important compounds synthesized using this compound as a key intermediate.

| Starting Material | Reagent(s) | Product | Significance of Product |

| This compound | Strong aqueous acid | 4-Aminophenol | Precursor for dyes and pharmaceuticals (e.g., acetaminophen) nih.govwikipedia.orggoogle.com |

| This compound | Alkyl nitrite, Ammonia | Cupferron | Analytical reagent for metal ion separation wikipedia.orgwikipedia.orgorgsyn.org |

| This compound | Dichromate (oxidizing agent) | Nitrosobenzene | Organic synthesis intermediate wikipedia.org |

| This compound | Benzaldehyde | Diphenylnitrone | 1,3-dipolar compound for cycloaddition reactions wikipedia.org |

| This compound | Acetyl chloride | N-Acetyl-N-phenylhydroxylamine | A more stable derivative used in further synthesis chemeurope.comorgsyn.org |

Importance in Biological and Medical Research

In the biological and medical sciences, this compound is primarily studied as a reactive metabolite of aniline and other nitroaromatic compounds. industrialchemicals.gov.auoup.com Its formation in biological systems is often linked to toxicological effects.

Metabolite of Aniline: this compound is formed in the body, particularly in the liver, through the N-hydroxylation of aniline by cytochrome P-450 enzymes. industrialchemicals.gov.aunih.gov Although it is a minor metabolite, it is considered a principal route through which aniline exerts its toxic effects. industrialchemicals.gov.auoup.com

Toxicology and Oxidative Stress: Research has shown that this compound is a potent agent for causing methemoglobinemia, a condition where hemoglobin in the blood is oxidized and cannot effectively transport oxygen. nih.govoup.com It participates in an intraerythrocytic redox cycle where it is converted to nitrosobenzene while oxidizing hemoglobin, and is then reduced back, perpetuating the toxic effect. nih.govoup.com Studies in rats have demonstrated that this compound induces oxidative stress and is a splenotoxin, contributing to the characteristic splenic toxicity of aniline. oup.comutmb.edunih.gov

Toxic Oil Syndrome (TOS): The compound has been implicated in the pathogenesis of Toxic Oil Syndrome, a rare intoxication that caused a major epidemic in Spain in 1981. orpha.netwikipedia.orgrarediseases.org The syndrome was linked to the consumption of rapeseed oil contaminated with aniline. orpha.netwikipedia.org this compound, as a reactive metabolite of aniline, is thought to have played a role in the immune-driven pathogenesis of the disease. ebi.ac.uk

Interaction with Heme Proteins: Beyond hemoglobin, this compound and its derivatives are known to interact with other heme proteins like myoglobin. karger.comgrafiati.comrcsb.org These interactions are a subject of research to understand the mechanisms of toxicity and the bioinorganic chemistry of these compounds. rcsb.orgnih.govnih.gov

Role in Drug Discovery: Derivatives of this compound are investigated in medicinal chemistry. For example, N-nitroso-N-phenylhydroxylamine (Cupferron) and its derivatives have been synthesized and studied for their potential as new antimicrobial agents to combat resistant bacteria. nih.gov Other derivatives have been designed as potential nitric oxide (NO) releasing agents for therapeutic applications. acs.org

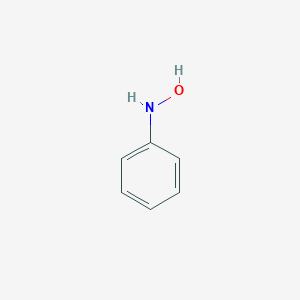

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRZKMFTZCFYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025889 | |

| Record name | N-Phenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992), Solid; [Merck Index] Tan to brown solid; [CAMEO] | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in hot water (NTP, 1992), VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00795 [mmHg] | |

| Record name | N-Phenylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN, NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN | |

CAS No. |

100-65-2 | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282MU82Z9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 to 183 °F (NTP, 1992), 82 °C | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for N Phenylhydroxylamine

Reduction of Nitrobenzene (B124822): Advanced Methodologies and Mechanistic Insights

The conversion of nitrobenzene to N-phenylhydroxylamine is a delicate process that involves the transfer of four electrons and four protons. The reaction proceeds through a nitrosobenzene (B162901) intermediate, and if not carefully controlled, can readily continue to the six-electron reduction product, aniline (B41778). unimi.it The key to achieving high selectivity for PHA lies in halting the reduction at the hydroxylamine (B1172632) stage.

Metal-Mediated Reductions (e.g., Zinc, Tin)

Historically, the reduction of nitrobenzene using metals like zinc or tin has been a common method for preparing this compound. mdpi.comwhiterose.ac.uk This method relies on the transfer of electrons from the metal surface to the nitrobenzene molecule in a protic solvent.

A typical procedure involves vigorously stirring a dispersion of zinc dust with nitrobenzene in an aqueous ethanol (B145695) solution. chemicalbook.com The reaction is often initiated and controlled by the addition of an aqueous solution of an electrolyte, such as ammonium (B1175870) chloride. chemicalbook.com The metal acts as the reducing agent, with the reaction mechanism proceeding through a direct route of reduction from nitrobenzene to nitrosobenzene, then to this compound. unimi.it

The selectivity and yield of this compound in metal-mediated reductions are highly dependent on the reaction conditions. The choice of solvent, temperature, and additives plays a crucial role in the reaction outcome.

One innovative approach utilizes a CO2-H2O system with zinc powder, which is presented as an environmentally friendly alternative to traditional methods that use ammonium chloride. researchgate.net In this system, a selectivity to PHA of 92% was achieved at 25°C after 1.0 hour. researchgate.net The efficiency of this reduction is influenced by physical parameters such as the stir speed and the particle size of the zinc powder, with higher speeds and smaller particle diameters favoring the reaction. researchgate.net The CO2-H2O system offers the advantage of reusability and avoids the production of chloride-containing wastewater. researchgate.net

The addition of ethanol as a co-solvent in the Zn/H2O/CO2 system has been shown to significantly promote the selectivity for hydroxylamines, increasing it from 71% to 90% in the case of o-nitrotoluene reduction. researchgate.net In another example, using a 50% aqueous ethanol solution with zinc dust and ammonium chloride for the reduction of nitrobenzene yielded 72.2% this compound. chemicalbook.com

| Metal | Solvent System | Additive | Temperature (°C) | Time (h) | Selectivity (%) | Yield (%) |

| Zinc | H2O/CO2 | - | 25 | 1.0 | 92 | - |

| Zinc | H2O/CO2 | Ethanol | 25 | - | 90 (for o-nitrotoluene) | - |

| Zinc | 50% aq. Ethanol | NH4Cl | Reflux | - | - | 72.2 |

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation and transfer hydrogenation represent more modern and efficient methods for the synthesis of this compound. orgsyn.org These processes offer advantages in terms of selectivity, reaction conditions, and catalyst reusability. gychbjb.com

Catalytic hydrogenation involves the use of molecular hydrogen (H2) as the reductant in the presence of a metal catalyst. mdpi.com Transfer hydrogenation, on the other hand, utilizes a hydrogen donor molecule, such as hydrazine (B178648) or formic acid, to provide the hydrogen for the reduction. orgsyn.orgresearchgate.net For instance, hydrazine hydrate (B1144303) in the presence of a rhodium on carbon catalyst can be used for the transfer hydrogenation of nitrobenzene. orgsyn.org

A variety of heterogeneous catalysts have been developed for the selective hydrogenation of nitrobenzene to this compound. Platinum-based catalysts, particularly platinum on carbon (Pt/C), are widely studied. mdpi.com Gold nanoparticles (AuNPs) have also emerged as highly effective and selective catalysts for this transformation. manchester.ac.uk

Research has shown that phosphine-decorated polymer immobilized ionic liquid-stabilized gold nanoparticles (AuNP@PPh2-PIILP) can be an exceptionally efficient catalyst for the sodium borohydride-mediated reduction of nitrobenzene. manchester.ac.uk This system can produce this compound, azoxybenzene (B3421426), or aniline as the sole product depending on the reaction conditions. manchester.ac.uk

The design of the catalyst is critical for achieving high selectivity towards this compound. This includes the choice of the active metal, the support material, and the presence of promoters or bimetallic systems.

For platinum catalysts, the support material has been found to influence the catalytic activity. mdpi.com For instance, a 5% Pt on silica (B1680970) gel catalyst has been used effectively for the hydrogenation of nitrobenzene. chemicalbook.com The hydrophobicity of the catalyst surface can also play a role; a more hydrophobic surface may favor the adsorption of nitrobenzene over the more hydrophilic this compound, thus preventing its further reduction. researchgate.net

Bimetallic catalysts, such as those combining platinum with tin, have been investigated to enhance selectivity. mdpi.com In one study, a Pt/Sn catalyst showed 65% selectivity towards N-aryl hydroxylamine at 80% nitrobenzene conversion, although the efficiency decreased at higher Pt/Sn ratios. mdpi.com

Gold nanoparticles stabilized by phosphino-modified polymer immobilized ionic liquids have demonstrated exceptional selectivity. whiterose.ac.uk By adjusting the reaction solvent and atmosphere, these catalysts can direct the reduction of nitrobenzene to yield either this compound, azoxybenzene, or aniline with high precision. whiterose.ac.uk

Additives are frequently employed in catalytic systems to enhance selectivity by modifying the catalyst surface or the reaction environment. mdpi.com Dimethyl sulfoxide (B87167) (DMSO) is a well-known additive for platinum-catalyzed hydrogenations, where it is believed to increase selectivity by poisoning the catalyst to some extent, thereby reducing the rate of further hydrogenation of this compound. mdpi.comrsc.org

Amines, such as triethylamine (B128534) (NEt3) and n-butylamine, also play a significant role in improving selectivity. rsc.org In a system using a Pt/SiO2 catalyst, the combination of DMSO and NEt3 in isopropanol (B130326) at room temperature and 1 bar of H2 led to a 98.8% yield and selectivity for this compound. rsc.org Similarly, using n-butylamine as an additive with a Pt/SiO2 catalyst resulted in a 97.0% yield and 98.8% selectivity. rsc.org Nitrogen-containing solvents like N-methyl morpholine (B109124) have also been shown to lead to very high selectivity (99.7%) for phenylhydroxylamine when using a 5wt% Pt/C catalyst. gychbjb.com

The following table summarizes the effect of various additives on the catalytic hydrogenation of nitrobenzene:

| Catalyst | Additive(s) | Solvent | H2 Pressure (bar) | Temperature | Yield (%) | Selectivity (%) |

| 5% Pt/SiO2 | DMSO, NEt3 | Isopropanol | 1 | Room Temp | 98.8 | 98.8 |

| 5% Pt/C | DMSO, NEt3 | Isopropanol | 1 | Room Temp | 97.2 | 97.2 |

| 5% Pt/SiO2 | DMSO, n-BuNH2 | Isopropanol | 1 | Room Temp | 97.0 | 98.8 |

| 5% Pt/C | N-methyl morpholine | N/A | Normal | Normal | >94 | 99.7 |

| 5% Pt/SiO2 | DMSO | Isopropanol | 10 | Room Temp | 73.2 | 75.4 |

Heterogeneous Catalysis Systems (e.g., Pt/C, AuNPs)

Other Synthetic Routes (e.g., Oxidation of Amines, Alkylation/Arylation of Hydroxylamines)

Beyond the reduction of nitro compounds, this compound can be synthesized through other chemical transformations.

Oxidation of Amines: The oxidation of anilines can yield this compound, although controlling the reaction to prevent further oxidation to nitrosobenzene or nitrobenzene is a challenge. Organoselenium compounds, such as benzeneseleninic acid, can catalyze the oxidation of aniline using hydrogen peroxide as the oxidant. This compound is confirmed as an intermediate in this process, which can then be further oxidized to nitrosobenzene and subsequently to nitrobenzene. rsc.org

Alkylation/Arylation of Hydroxylamines: this compound can be prepared by the direct arylation of hydroxylamine. This has been achieved through palladium-catalyzed cross-coupling reactions of aryl halides (bromides, chlorides, iodides) with hydroxylamine. organic-chemistry.org Similarly, copper-catalyzed N-arylation of N- and O-functionalized hydroxylamines with aryl iodides provides another effective route to N-arylhydroxylamine derivatives. organic-chemistry.org

Reduction with Metals: A classical and historically significant method involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. chemicalbook.comwikipedia.org This method can achieve good yields (around 72%) but generates significant metal waste. chemicalbook.com

Reaction Mechanisms and Chemical Transformations of N Phenylhydroxylamine

Bamberger Rearrangement: Mechanistic Elucidation and Theoretical Studies

The Bamberger rearrangement is a classic organic reaction that converts N-phenylhydroxylamines into 4-aminophenols upon treatment with strong aqueous acid. wiley-vch.dewikipedia.orghellenicaworld.com This reaction, named after Eugen Bamberger, is a cornerstone transformation for the synthesis of aminophenol derivatives. wikipedia.orghellenicaworld.com

Strong acid catalysis is essential for the Bamberger rearrangement to proceed. wiley-vch.dewikipedia.org The mechanism is initiated by the protonation of the N-phenylhydroxylamine molecule. While N-protonation is considered to be kinetically favored, it is an unproductive pathway. wikipedia.orghellenicaworld.com The key step is the O-protonation of the hydroxylamine (B1172632) group, which transforms the hydroxyl group into a good leaving group (water). wikipedia.orgscribd.comscribd.com

Some studies have investigated the role of different protonation states. While a monoprotonated species is traditionally shown in the mechanism, recent Density Functional Theory (DFT) calculations have explored the possibility of a diprotonated system. beilstein-journals.orgnih.govresearchgate.net These theoretical studies suggest that a diprotonated intermediate, Ph-N(OH)H + (H₃O⁺)₂(H₂O)₁₃, could be involved, leading to an activation energy that aligns well with experimental data. beilstein-journals.orgnih.gov In contrast, the activation energies calculated for the monoprotonated system were found to be significantly higher than what is observed experimentally. beilstein-journals.orgebi.ac.uk The nature of the acid can also influence the product distribution; for instance, using hydrochloric acid can lead to the formation of chloro-amino derivatives alongside the aminophenol. beilstein-journals.org

A critical aspect of the Bamberger rearrangement mechanism is its intermolecular nature. This has been unambiguously demonstrated through isotopic labeling experiments. When the reaction is carried out in the presence of H₂¹⁸O-enriched sulfuric acid, the ¹⁸O isotope is incorporated into the resulting 4-aminophenol (B1666318) product. beilstein-journals.org This finding rules out an intramolecular mechanism, such as a direct wiley-vch.dewikipedia.org-hydroxyl shift, and confirms that the water molecule that adds to the aromatic ring comes from the solvent. beilstein-journals.org Further evidence for the intermolecular pathway comes from the reaction of N-ethyl-N-phenylhydroxylamine in methanol, which yields p-(ethylamino)anisole, demonstrating that the nucleophile (in this case, methanol) is incorporated from the solvent. beilstein-journals.org

The central intermediate traditionally proposed in the Bamberger rearrangement is the phenylnitrenium ion (C₆H₅NH⁺). wiley-vch.dewikipedia.orgscribd.com This electrophilic species is thought to be formed following the loss of a water molecule from the O-protonated this compound. wiley-vch.describd.com The nitrenium ion is then attacked by a nucleophile, typically water, at the para position of the aromatic ring. wikipedia.orgscribd.com

However, the existence of a discrete nitrenium ion as a free intermediate has been questioned by recent theoretical studies. beilstein-journals.orgnih.govresearchgate.netebi.ac.uk DFT calculations suggest that the nitrenium ion is highly unstable and would be immediately attacked by the surrounding water molecules in a downhill energetic process without a transition state. beilstein-journals.orgresearchgate.net These computational models propose an alternative mechanism involving an "aniline dication-like" transition state. beilstein-journals.orgnih.gov In this model, the reaction proceeds through a concerted process where the N-O bond breaks as the nucleophile attacks the ring, avoiding the formation of a high-energy nitrenium ion. beilstein-journals.orgresearchgate.net

The primary product of the Bamberger rearrangement of this compound is 4-aminophenol. wiley-vch.dehellenicaworld.comwikipedia.org After the nucleophilic attack of water at the para-position of the intermediate, the aromaticity of the ring is restored through deprotonation, yielding the final 4-aminophenol product. wiley-vch.de The reaction is highly regioselective for the para-substituted product. beilstein-journals.org The formation of 4-aminophenol is a crucial step in various industrial syntheses, including the production of pharmaceuticals. nih.gov

Table 1: Mechanistic Details of the Bamberger Rearrangement

| Mechanistic Aspect | Description | Key Findings / Evidence |

| Catalysis | Requires strong aqueous acid (e.g., H₂SO₄). wiley-vch.dewikipedia.org | O-protonation of the hydroxylamine is the productive pathway, creating a good leaving group (H₂O). wikipedia.orgscribd.com DFT studies suggest a diprotonated system may be involved. beilstein-journals.orgnih.gov |

| Pathway | Intermolecular. beilstein-journals.org | ¹⁸O-labeling studies show incorporation of oxygen from the solvent into the product. beilstein-journals.org |

| Intermediate | Traditionally proposed as a nitrenium ion (C₆H₅NH⁺). wiley-vch.describd.com | Recent DFT calculations suggest the nitrenium ion is not a stable intermediate and propose an aniline (B41778) dication-like transition state. beilstein-journals.orgnih.govresearchgate.net |

| Product | Primarily 4-aminophenol. hellenicaworld.comwikipedia.org | Formed by nucleophilic attack of water at the para position, followed by rearomatization. wiley-vch.de |

Oxidation Reactions and Pathways

This compound is readily oxidized, a characteristic that defines another major aspect of its chemical reactivity. This susceptibility to oxidation means it is often unstable in the presence of air or other oxidizing agents. smolecule.com

A common and synthetically useful oxidation of this compound yields nitrosobenzene (B162901) (C₆H₅NO). wikipedia.orgsmolecule.com This transformation can be achieved using various oxidizing agents. A classic laboratory method involves the use of a dichromate salt, such as sodium dichromate (Na₂Cr₂O₇), as the oxidant. wikipedia.orgsmolecule.comwikipedia.org The reaction is also observed to occur in aqueous solutions, where it is dependent on the presence of molecular oxygen and can be catalyzed by both general acids and bases. nih.gov In biological systems, the oxidation of this compound to nitrosobenzene is a key reaction, where it can interact with hemoglobin to form methemoglobin. nih.gov The nitrosobenzene product itself exists in a monomer-dimer equilibrium. wikipedia.org

Table 2: Oxidation of this compound

| Reaction | Reactant | Oxidizing Agent(s) | Product |

| Oxidation | This compound | Dichromate (e.g., Na₂Cr₂O₇) smolecule.comwikipedia.org, Molecular Oxygen (O₂) nih.gov | Nitrosobenzene wikipedia.orgwikipedia.org |

Formation of Azoxybenzene (B3421426) and Azobenzene (B91143) via Condensation Reactions

The condensation of this compound is a key pathway to the formation of azoxybenzene and, subsequently, azobenzene. This transformation typically involves the reaction of this compound with nitrosobenzene. nih.govmdpi.com Under certain conditions, nitrosobenzene is first formed from the partial oxidation of this compound or the partial reduction of nitrobenzene (B124822). The subsequent condensation between this compound and nitrosobenzene yields azoxybenzene. nih.govmdpi.com Further reduction of azoxybenzene can then lead to the formation of azobenzene. nih.gov

The reaction pathway can be influenced by the reaction conditions. For instance, under alkaline conditions, the condensation reaction between this compound and nitrosobenzene to form azoxybenzene is favored. nih.govmdpi.com In some catalytic systems, this condensation is a crucial step in the selective synthesis of azoxybenzene from nitrobenzene. nih.gov The presence of a base, such as sodium hydroxide, promotes this condensation. nih.govmdpi.com

The general mechanism for the formation of azoxybenzene involves the nucleophilic attack of this compound on nitrosobenzene. This is followed by dehydration to form the final product. oup.com

Influence of pH and Buffer Systems on Condensation

The pH of the reaction medium and the presence of buffer systems have a significant impact on the condensation reaction of this compound with nitrosobenzene. The rate-determining step of the reaction can change depending on the pH. oup.com

In the reaction between this compound and nitrosobenzene, over the entire pH range studied, the rate-determining step is the dehydration of the addition intermediate formed between the two reactants. oup.com This is in contrast to the reaction of aniline with nitrosobenzene, where the rate-determining step changes from the attack of the amine on nitrosobenzene at low pH to the dehydration of the intermediate at higher pH. oup.com This highlights the unique behavior of this compound as a nucleophile. oup.com

Studies have shown that the reaction is subject to general acid and general base catalysis. oup.com For instance, the dehydration step of the reaction between N-methylhydroxylamine and nitrosobenzene is catalyzed by the basic component of the buffer. oup.com

| Catalyst | Effect on Condensation | Reference |

| Sodium Hydroxide (NaOH) | Promotes the condensation of nitrosobenzene with this compound to form azoxybenzene. | nih.govmdpi.com |

| Acidic Conditions | Can influence the rate-determining step of the reaction. | oup.com |

| Buffer Systems | Can catalyze the dehydration step of the condensation reaction. | oup.com |

Redox Cycling Mechanisms

This compound is known to participate in redox cycling, a process where it is repeatedly oxidized and then reduced back to its original state or a related compound. This is particularly significant in biological systems.

A prominent example of this is the interaction of this compound with hemoglobin. This compound reacts with hemoglobin to form methemoglobin and nitrosobenzene. nih.govnih.gov In the presence of a suitable substrate within red blood cells, enzymatic mechanisms can reduce nitrosobenzene back to this compound, thus completing the cycle. nih.govnih.gov This intraerythrocytic recycling is responsible for the high potency of this compound as a methemoglobin-forming agent. nih.gov

The cytochrome P-450 enzyme system is also involved in the redox cycling of this compound and its derivatives. For example, N-(2-methoxyphenyl)hydroxylamine, a metabolite of o-anisidine (B45086) and o-nitroanisole, undergoes complex redox cycling reactions in the presence of liver microsomes, forming o-aminophenol and o-nitrosoanisole. nih.gov Similarly, N-hydroxy derivatives of other aromatic amines can be reduced back to their parent amines by enzymes like NADPH:CYP reductase or non-enzymatically by NADPH. nih.gov

| System | Redox Cycling Pathway | Significance | Reference |

| Hemoglobin | N-PHA → Nitrosobenzene → N-PHA | High potency as a methemoglobin former. | nih.govnih.gov |

| Cytochrome P-450 | N-Arylhydroxylamine ⇌ Arylnitroso Compound | Formation of various metabolites and potential for toxicity. | nih.gov |

Reduction Reactions

This compound can be reduced to form aniline and hydrazobenzene (B1673438) under various reaction conditions.

Conversion to Aniline

The reduction of this compound to aniline is a common transformation. This can be achieved through catalytic hydrogenation. mdpi.com In the catalytic reduction of nitrobenzene, this compound is a key intermediate, and its subsequent reduction to aniline is often the rate-determining step. Under acidic or neutral conditions, the further reduction of this compound to aniline is favored. mdpi.com

Various reducing agents can also effect this conversion. For instance, under anaerobic conditions, this compound reacts with bisulfite to form aniline, among other products. nih.gov

Formation of Hydrazobenzene

This compound can also be converted to hydrazobenzene. In a study using gold nanoparticles supported on polystyrene as a catalyst and sodium borohydride (B1222165) as a reducing agent in 50% aqueous ethanol (B145695), this compound was directly converted to hydrazobenzene in 82% yield. nih.gov In this specific system, the reduction of this compound to aniline appears to be slower than the pathway leading to hydrazobenzene. nih.gov However, when the reaction was conducted in water, a mixture of products including hydrazobenzene (4%), azobenzene (69%), azoxybenzene (4%), and aniline (23%) was obtained. nih.gov

Reactions with Electrophiles and Nucleophiles

As a nucleophilic compound with reactive sites, this compound readily reacts with both electrophiles and nucleophiles.

A classic example of a reaction with an electrophile is the Bamberger rearrangement, where this compound rearranges in the presence of a strong aqueous acid to form 4-aminophenol. mdpi.comwikipedia.orgwikipedia.org The mechanism involves the protonation of the hydroxylamine, leading to the formation of a nitrenium ion intermediate which is then attacked by water. wikipedia.org

This compound also reacts with other electrophiles. For instance, it reacts with aldehydes to form nitrones. The condensation with benzaldehyde (B42025) yields diphenylnitrone. wikipedia.org

With nucleophiles, this compound can undergo substitution reactions. Under anaerobic conditions, it reacts with the nucleophile bisulfite, leading to the formation of aniline, o-aminophenol, o-aminobenzenesulfonic acid, and p-aminobenzenesulfonic acid. nih.govnih.gov These products are formed through nucleophilic attack of both bisulfite and sulfite (B76179) on the this compound. nih.govnih.gov It also reacts with thiols like L-cysteine and N-acetyl-L-cysteine to yield S-o- and S-p-aminophenyl-L-cysteine and o- and p-aminophenylmercapturic acid, respectively. rsc.org

Cyclization and Heterocycle Formation

This compound is a valuable building block in the synthesis of various heterocyclic compounds. smolecule.com Its ability to form nitrone intermediates or participate in cycloaddition reactions makes it a key starting material for creating complex cyclic structures. lookchem.comechemi.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comajrconline.org

Isoxazolidines, a class of five-membered heterocyclic compounds, can be synthesized from this compound. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com One common method involves a three-component one-pot catalytic reaction where this compound reacts with aldehydes and α,β-unsaturated aldehydes. smolecule.comlookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com An alternative pathway involves the 1,3-dipolar cycloaddition of nitrones, derived from this compound and an aldehyde like benzaldehyde, to an olefin. psu.eduorgsyn.org This cycloaddition can be highly enantioselective when using chiral catalysts, yielding specific diastereoisomers. psu.edu The reaction of this compound with methyl vinyl ketone can also lead to a tautomeric mixture of a linear form and 5-hydroxy-2-phenyl-5-methylisoxazolidine. researchgate.net

Tetrahydro-1,2-oxazines, which are six-membered heterocyclic compounds, can be prepared using this compound as a key reactant. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com The synthesis is achieved by treating this compound with an aldehyde and cyclopropane (B1198618) in a reaction known as a homo [3+2] dipolar cycloaddition. smolecule.comlookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com

A modern synthetic application of this compound is in the formation of 2-alkylindoles, which are important scaffolds in pharmaceutical chemistry. lookchem.comnih.govpsu.edu This synthesis is achieved through a gold-catalyzed reaction between this compound and aliphatic terminal alkynes. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comnih.govpsu.edunih.gov The proposed mechanism begins with the gold-catalyzed addition of the hydroxylamine to the alkyne, forming an O-alkenyl-N-arylhydroxylamine intermediate. nih.govpsu.edu This intermediate then undergoes facile, sequential in situ 3,3-rearrangements and cyclodehydrations to afford the final 2-alkylindole product with high regiospecificity under mild conditions. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comnih.govpsu.edunih.gov

| Heterocycle | Reactants | Reaction Type | Catalyst/Conditions | Reference |

| Isoxazolidines | Aldehydes, α,β-unsaturated aldehydes | Three-component one-pot reaction | Catalytic | smolecule.comlookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com |

| Tetrahydro-1,2-Oxazines | Aldehyde, Cyclopropane | Homo [3+2] dipolar cycloaddition | - | smolecule.comlookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com |

| 2-Alkylindoles | Aliphatic terminal alkynes | Annulation via sequential 3,3-rearrangements and cyclodehydration | Gold catalyst | lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comnih.govpsu.edunih.gov |

Formation of Nitrones with Aldehydes

This compound serves as a key precursor in the synthesis of nitrones, a class of organic compounds characterized by the functional group R1R2C=N+(R3)O−. The formation of nitrones from this compound and aldehydes is a condensation reaction that involves the elimination of a water molecule. wikipedia.org This transformation is a well-established method for creating nitrones, which are valuable intermediates in organic synthesis, particularly as 1,3-dipoles in cycloaddition reactions for constructing heterocyclic systems. nsf.gov

The general reaction involves the nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding nitrone. A classic example of this reaction is the condensation of this compound with benzaldehyde to form α,N-diphenylnitrone, a widely utilized 1,3-dipolar compound. wikipedia.org

General Reaction Scheme: C₆H₅NHOH + R-CHO → C₆H₅N(O)=CHR + H₂O

The synthesis is often carried out by dissolving this compound and the respective aldehyde in a minimal quantity of warm ethanol. wm.edu Upon cooling, the nitrone product typically precipitates from the solution, allowing for straightforward isolation. wm.edu

Research into the kinetics and mechanism of the reaction between this compound and aromatic aldehydes, such as benzaldehyde, suggests a pre-association mechanism in the attack step, which distinguishes it from the mechanism observed with other amines. oup.com This proposed mechanism highlights specific steric requirements for the reaction to proceed efficiently. oup.com

The direct synthesis of molecules containing both a nitrone and an aldehyde functionality is challenging. nsf.gov The high reactivity of the aldehyde group often leads to incompatibility with the conditions typically used for nitrone generation, such as the oxidation of amines or hydroxylamines. nsf.gov However, specialized organocatalytic redox mechanisms have been developed to address this, enabling the direct introduction of a nitrone function onto aldehyde substrates. nsf.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (general) | Nitrone | Condensation |

| This compound | Benzaldehyde | α,N-Diphenylnitrone | Condensation |

Acid-Base Chemistry and Amphoteric Nature

This compound exhibits amphoteric properties, meaning it can function as both an acid and a base depending on the chemical environment. smolecule.com This dual reactivity is a direct consequence of its molecular structure, which incorporates both a basic amino-group nitrogen and an acidic hydroxyl group. smolecule.com

As a base, this compound reacts with acids in exothermic neutralization reactions to produce a salt and water. chemicalbook.comnoaa.gov The lone pair of electrons on the nitrogen atom can accept a proton, demonstrating its Brønsted-Lowry basicity. It is soluble in certain concentrated non-dehydrating acids, such as acetic acid. google.com However, under strongly acidic conditions, this compound is unstable and readily undergoes the Bamberger rearrangement to form 4-aminophenol. wikipedia.orgsmolecule.com

The amphoteric nature of this compound allows it to act as a catalyst in certain reactions. For example, it can function as an amphoteric acid/base catalyst in the dehydration of certain intermediates, such as in the conversion of P2-OH to nitrosobenzene. rsc.org This catalytic activity stems from its ability to both donate and accept protons, facilitating the reaction pathway.

| Property | Description | Example Reaction |

| Basicity | The nitrogen atom's lone pair accepts a proton. | Reacts with acids to form salts and water. chemicalbook.comnoaa.gov |

| Acidity | The hydroxyl group donates a proton. | Can be deprotonated by a base. |

| Amphoterism | Acts as both an acid and a base. | Undergoes Bamberger rearrangement in strong acid to form 4-aminophenol. wikipedia.orgsmolecule.com |

N Phenylhydroxylamine Derivatives: Synthesis, Reactivity, and Applications

Synthesis of Substituted N-Phenylhydroxylamines

The preparation of substituted N-Phenylhydroxylamines can be achieved through various synthetic routes, with the reduction of the corresponding nitroaromatic compounds being a primary method. researchgate.net One common laboratory-scale approach involves the reduction of nitrobenzene (B124822) or its substituted derivatives using zinc dust in the presence of ammonium (B1175870) chloride. chemicalbook.comnih.gov This method, while effective, requires careful control of reaction conditions, such as temperature, to optimize the yield of the desired N-phenylhydroxylamine and prevent further reduction to aniline (B41778). nih.gov

Another significant synthetic strategy is catalytic transfer hydrogenation. orgsyn.org This technique offers a convenient and high-yield pathway to N-phenylhydroxylamines. orgsyn.org For instance, nitrobenzene can be reduced using hydrazine (B178648) hydrate (B1144303) as the hydrogen donor in the presence of a catalyst like ruthenium. orgsyn.orggoogle.com This method is often preferred as it can be milder and more selective than other reduction techniques. orgsyn.org The resulting this compound is often used immediately in subsequent reactions due to its thermal instability and tendency to rearrange. orgsyn.org

Furthermore, the alkylation or arylation of hydroxylamine (B1172632) presents another synthetic avenue. This process involves the reaction of hydroxylamine, a nucleophilic reagent, with electrophilic alkyl or aryl compounds to produce the corresponding substituted hydroxylamine derivatives. nih.gov The success of this method is highly dependent on the careful control of reaction conditions to manage yield and selectivity. nih.gov

Reactivity Profiles of Derivatives

The reactivity of this compound derivatives is largely dictated by the nature of the substituents on the phenyl ring and the nitrogen atom. A key characteristic of these compounds is their ability to form stable chelate complexes with a variety of metal ions. This property is central to their application in analytical chemistry.

N-acyl substituted phenylhydroxylamines, for example, exhibit a marked difference in their reactivity towards metal ions depending on the nature of the acyl group. cdnsciencepub.com While the stability of the metal complexes generally increases with the basicity of the reagent, the ability to form a precipitate from an aqueous solution is significantly influenced by the attached radical. cdnsciencepub.com For instance, derivatives with unsaturated five-membered rings in the acyl group can lead to more sensitive colorimetric reagents. cdnsciencepub.com

The reaction of substituted N-phenylhydroxylamines with sulfonyl chlorides in the presence of a base can lead to the formation of substituted 2-aminophenols. purdue.edu Additionally, these derivatives can undergo oxidation-reduction reactions, such as the reaction with hemoglobin. nih.gov Under anaerobic conditions, this compound can react with nucleophiles like bisulfite to form various aniline derivatives, a process that has been studied in the context of understanding the mechanisms of carcinogenicity of arylamines. nih.gov

Applications of Specific Derivatives

Certain derivatives of this compound have found widespread use as highly effective analytical reagents, particularly in the field of gravimetric and colorimetric analysis.

N-Nitroso-N-phenylhydroxylamine (Cupferron) Synthesis and Analytical Reagent Applications

N-Nitroso-N-phenylhydroxylamine, commonly known as Cupferron in its ammonium salt form, is a well-established analytical reagent. wikipedia.orgchemicalbook.com Its synthesis is typically achieved through the nitrosation of this compound. wikipedia.org This can be accomplished by reacting this compound with a source of the nitrosonium ion (NO+), such as an alkyl nitrite (B80452), in the presence of ammonia (B1221849) to form the ammonium salt. wikipedia.org

Cupferron is renowned for its ability to form insoluble precipitates with a range of metal ions from acidic solutions. chemicalbook.comtaylorandfrancis.com The anion of Cupferron acts as a bidentate ligand, binding to metal cations through its two oxygen atoms to form stable five-membered chelate rings. wikipedia.orgtaylorandfrancis.com This property makes it a valuable reagent for the separation and quantitative determination of various metals.

Historically, Cupferron was considered a specific reagent for iron(II) and copper(II). chemicalbook.com However, further studies revealed its capability to form complexes with numerous other metals, even in strongly acidic conditions. chemicalbook.com It is widely used for the gravimetric and solvent extraction-based determination of metals such as:

Aluminum (Al) chemicalbook.comnih.gov

Bismuth (Bi) chemicalbook.com

Copper (Cu) chemicalbook.comnih.gov

Iron (Fe) chemicalbook.comtaylorandfrancis.comnih.gov

Mercury (Hg) chemicalbook.com

Thorium (Th) chemicalbook.comnih.gov

Tin (Sn) chemicalbook.com

Titanium (Ti) chemicalbook.comnih.gov

Vanadium (V) nih.gov

Zirconium (Zr) chemicalbook.com

The zirconium(IV) complex with Cupferron is particularly stable, allowing for the quantitative precipitation of zirconium from sulfuric acid media. chemicalbook.com The ability to separate metals like tin from zinc, and copper and iron from other metals, underscores its utility in analytical laboratories. nih.gov

Table 1: Metals Precipitated by Cupferron

| Metal Ion | Application |

|---|---|

| Aluminum (Al³⁺) | Colorimetric determination nih.gov |

| Bismuth (Bi³⁺) | Precipitation from acidic solution chemicalbook.com |

| Copper (Cu²⁺) | Separation and precipitation chemicalbook.comnih.gov |

| Iron (Fe³⁺) | Separation and precipitation chemicalbook.comtaylorandfrancis.comnih.gov |

| Thorium (Th⁴⁺) | Separation and precipitation nih.gov |

| Tin (Sn⁴⁺) | Separation from zinc chemicalbook.comnih.gov |

| Titanium (Ti⁴⁺) | Quantitative determination chemicalbook.comnih.gov |

| Vanadium (V⁵⁺) | Quantitative determination nih.gov |

This table is generated based on the provided text.

N-Benzoylphenylhydroxylamine and its Derivatives in Gravimetric Analysis

N-Benzoylphenylhydroxylamine (BPHA) has emerged as a superior alternative to Cupferron for certain analytical applications. cdnsciencepub.comrsc.org A significant advantage of BPHA is its stability towards heat, light, and air, allowing for indefinite storage, unlike the free acid form of Cupferron. rsc.org

BPHA is a versatile reagent for the gravimetric determination of several metals, including copper, iron, aluminum, and titanium. rsc.orgrsc.org The metal complexes formed with BPHA are often stable enough to be weighed directly after drying. rsc.org An important feature of BPHA is its selectivity. For instance, the determination of copper, iron, and aluminum can be carried out without interference from significant amounts of other metals like beryllium, cobalt, cadmium, manganese, nickel, and zinc. rsc.org

The precipitation conditions, particularly the pH, can be adjusted to achieve separation. For example, by controlling the pH, iron, aluminum, or titanium can be precipitated quantitatively, and then beryllium can be subsequently precipitated from the filtrate by raising the pH. osti.gov However, some interferences do exist. The precipitation of iron with BPHA is hindered by the presence of aluminum and chromium. rsc.org

Derivatives of BPHA have also been studied to enhance their analytical properties. cdnsciencepub.comasianpubs.org For example, N-furoyl-N-phenylhydroxylamine has been used for the gravimetric determination of Fe(III), V(V), Ni(II), and Cu(II). asianpubs.org These hydroxamic acid derivatives act as monobasic bidentate ligands, and their low solubility products allow for the direct weighing of the metal precipitates with high accuracy. asianpubs.org

Table 2: Applications of N-Benzoylphenylhydroxylamine in Gravimetric Analysis

| Metal Determined | Conditions and Separations |

|---|---|

| Copper (Cu²⁺) | Can be determined in the presence of phosphoric acid. rsc.org Separable from Be, Co, Cd, Mn, Ni, Zn. rsc.org |

| Iron (Fe³⁺) | Precipitation is interfered with by Al and Cr. rsc.org Cannot be separated from P₂O₅. rsc.org |

| Aluminum (Al³⁺) | Separable from Be, Co, Cd, Mn, Ni, Zn. rsc.org Cannot be separated from P₂O₅. rsc.org |

| Titanium (Ti⁴⁺) | Precipitate needs to be ignited to TiO₂ before weighing. rsc.org Separable from Al, but interfered with by Fe and P₂O₅. rsc.org |

This table is generated based on the provided text.

Advanced Catalytic Applications of N Phenylhydroxylamine

As an Intermediate in Pharmaceutical and Agrochemical Synthesis

N-Phenylhydroxylamine is a valuable precursor in the synthesis of a wide range of complex organic molecules that are essential for the pharmaceutical and agrochemical industries. fujifilm.com Its reactivity allows for the construction of various heterocyclic and aromatic structures.

One of the primary applications of N-PHA is in the synthesis of Cupferron , the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. solubilityofthings.commdpi.com This conversion is achieved by reacting this compound with a nitrite (B80452) source, such as butyl nitrite, in the presence of ammonia (B1221849). solubilityofthings.comgoogle.com Cupferron is a well-known analytical reagent used for the separation and quantitative determination of various metal ions, including copper, iron, tin, and vanadium. alphalabs.co.uk

In the realm of pharmaceuticals, this compound serves as a starting material for the synthesis of 2-alkylindoles . nih.govsigmaaldrich.comsigmaaldrich.com These indole (B1671886) derivatives are significant scaffolds in the development of new drug candidates. The synthesis involves a gold-catalyzed reaction of N-PHA with aliphatic terminal alkynes, proceeding through sequential 3,3-rearrangements and cyclodehydrations. nih.govsigmaaldrich.comsigmaaldrich.com

Furthermore, N-PHA is utilized in the production of other important heterocyclic compounds. It is a key reactant in the three-component one-pot catalytic synthesis of isoxazolidines , which are valuable in various chemical industries. nih.govsigmaaldrich.comsigmaaldrich.com This reaction typically involves an aldehyde and an α,β-unsaturated aldehyde. Additionally, N-PHA can be treated with an aldehyde and cyclopropane (B1198618) in a homo [3+2] dipolar cycloaddition reaction to yield tetrahydro-1,2-oxazines , which are significant building blocks in organic synthesis. nih.govsigmaaldrich.comsigmaaldrich.com

This compound also plays a role as an intermediate in the synthesis of p-aminophenol . sinocurechem.com In acidic solutions, this compound undergoes a rearrangement to form p-aminophenol, a crucial intermediate in the manufacturing of dyestuffs and analgesic drugs. sinocurechem.com The compound N-acetyl-n-phenylhydroxylamine can also be synthesized from this compound, providing another avenue for creating functionalized molecules. researchgate.net

Table 1: Key Pharmaceutical and Agrochemical Intermediates from this compound

| Intermediate | Synthetic Precursors | Key Reaction Type | Significance |

|---|---|---|---|

| Cupferron | This compound, Nitrite Source, Ammonia | Nitrosation | Analytical reagent for metal ion separation solubilityofthings.comgoogle.comalphalabs.co.uk |

| 2-Alkylindoles | This compound, Aliphatic Terminal Alkynes | Gold-catalyzed rearrangement and cyclodehydration | Pharmaceutical drug development nih.govsigmaaldrich.comsigmaaldrich.com |

| Isoxazolidines | This compound, Aldehydes, α,β-Unsaturated Aldehydes | Three-component one-pot catalytic reaction | Chemical industry applications nih.govsigmaaldrich.comsigmaaldrich.com |

| Tetrahydro-1,2-oxazines | This compound, Aldehyde, Cyclopropane | Homo [3+2] dipolar cycloaddition | Organic synthesis building block nih.govsigmaaldrich.comsigmaaldrich.com |

| p-Aminophenol | This compound | Acid-catalyzed rearrangement | Intermediate for dyestuffs and analgesics sinocurechem.com |

Role in Polymerization Inhibition

Derivatives of this compound are effective polymerization inhibitors, crucial for the safe storage and handling of reactive monomers. fujifilm.comalphalabs.co.uk These inhibitors function by scavenging free radicals that initiate polymerization, thereby extending the shelf life of various materials. specialchem.com

A prominent example is the aluminum salt of N-nitroso-N-phenylhydroxylamine (often referred to by trade names such as Q-1301 or Omnistab 510). alphalabs.co.uksinocurechem.comspecialchem.com This compound is recognized as a powerful polymerization inhibitor, even at low concentrations, and is suitable for the storage of highly reactive monomers. fujifilm.comalphalabs.co.uk It is widely used to prevent the premature polymerization of UV-curable coatings and inks, adhesives, photoresists, unsaturated polyester (B1180765) resins, vinyl monomers, and acrylate (B77674) oligomers during storage. sinocurechem.comspecialchem.com

The ammonium salt of N-nitroso-N-phenylhydroxylamine also serves as a polymerization inhibitor, particularly as a vapor phase inhibitor during the distillation of monomers like acrylic acid. google.comgoogleapis.com This is critical in industrial processes where elevated temperatures can promote unwanted polymerization.

These inhibitor compositions are often supplied as solutions to enhance their utility. google.comwipo.int For instance, tris(N-nitroso-N-phenylhydroxylamine)aluminum salt can be dissolved in liquid ethoxylated phenol (B47542) acrylates or alkyl methacrylates to create stable inhibitor solutions. google.com

Table 2: this compound Derivatives as Polymerization Inhibitors

| Inhibitor | Chemical Name | Applications |

|---|---|---|

| Q-1301 / Omnistab 510 | Tris(N-nitroso-N-phenylhydroxylamine) aluminum salt | UV-curable formulations, olefin resins, unsaturated polyester resins, vinyl monomers, acrylate oligomers alphalabs.co.uksinocurechem.comspecialchem.com |

| N-nitroso-N-phenylhydroxylamine ammonium salt | N-nitroso-N-phenylhydroxylamine ammonium salt | Vapor phase inhibitor for monomer distillation google.comgoogleapis.com |

Application in Dye Industry (Azo Dyes)

This compound is a key intermediate in the synthesis of azo compounds, which form the largest and most versatile class of synthetic dyes. solubilityofthings.com The synthesis of azo dyes often involves the coupling of a diazonium salt with a coupling component. This compound can be involved in the formation of the azo linkage (-N=N-).

Under alkaline conditions, this compound can react with nitrosobenzene (B162901) to form azoxybenzene (B3421426), which can be further reduced to azobenzene (B91143) , the parent compound of many azo dyes. mdpi.comnih.govpreprints.org This reaction pathway highlights the role of this compound as a precursor in building the chromophoric azo group.

More complex azo-containing structures can also be synthesized using this compound. For example, novel heterogeneous azo-nitrone compounds have been prepared through the reaction of an azoaldehyde (B1193976) with this compound. researchgate.net These specialized dyes can possess unique optical properties.

Table 3: Role of this compound in Azo Dye Synthesis

| Product | Reactants | Reaction Condition | Significance |

|---|---|---|---|

| Azobenzene | This compound, Nitrosobenzene | Alkaline conditions | Parent compound for a large class of dyes mdpi.comnih.govpreprints.org |

| Azo-nitrone compounds | This compound, Azoaldehyde | Multi-step synthesis | Specialized dyes with unique properties researchgate.net |

Role in Electroactive Material Synthesis

This compound has emerged as a valuable monomer for the synthesis of electroactive polymers, which are materials that can conduct electricity and are of interest for applications in electronics, sensors, and coatings.

A significant development in this area is the synthesis of poly(this compound) and its derivatives through a poly(condensation) reaction carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst. google.com These polymers are part of the broader family of polyanilines and contain alternating phenyl rings and nitrogen atoms in their backbone. google.com The resulting polymers are electroactive and can be processed into various forms such as films, fibers, and molded articles for use in electroactive coatings, paints, inks, and electrodes. google.com

The polymerization of this compound under these conditions is advantageous as it can lead to virtually quantitative yields of the polymer. google.com The resulting poly(this compound) can be reversibly oxidized and reduced, and its conductivity can be tuned, which is a key characteristic of conducting polymers. google.com The electrochemical reduction of nitrobenzene (B124822) can also lead to the formation of phenylhydroxylamine, which can then react with nitrosobenzene to form a reversible redox couple that can be trapped on surfaces like graphene oxide, creating a modified electrode with excellent electrocatalytic properties for applications such as ascorbic acid oxidation. acs.org

Table 4: Synthesis of Electroactive Materials from this compound

| Polymer/Material | Synthesis Method | Key Features | Potential Applications |

|---|---|---|---|

| Poly(this compound) | Anhydrous poly(condensation) with Lewis acid catalyst | Electroactive, processable into films and fibers, reversible redox behavior | Electroactive coatings, paints, inks, electrodes google.com |

| Graphene oxide-supported redox couple | In-situ electrochemical reduction of nitrobenzene | Surface-confined reversible redox couple | Electrocatalysis, sensors (e.g., for ascorbic acid) acs.org |

Theoretical and Computational Chemistry Studies on N Phenylhydroxylamine

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving N-Phenylhydroxylamine. It has been particularly instrumental in re-evaluating long-standing mechanistic proposals and providing a more nuanced understanding of the factors governing its reactivity.

Elucidation of Transition States and Intermediates (e.g., Bamberger Rearrangement)

DFT calculations have been pivotal in studying the Bamberger rearrangement of this compound to p-aminophenol. beilstein-journals.org For a long time, the mechanism was thought to involve a nitrenium ion (C₆H₅–NH⁺) as a key intermediate. beilstein-journals.org However, DFT studies have challenged this view. beilstein-journals.org

Computational investigations revealed that the nitrenium ion is highly unlikely to exist as a stable intermediate in the aqueous acidic conditions of the reaction. beilstein-journals.org This is due to the high nucleophilicity of the surrounding water cluster, which would inevitably attack the ion in an energetically favorable process without a significant activation barrier. beilstein-journals.org

Instead of the nitrenium ion, DFT calculations have proposed a new mechanism involving an "aniline dication-like" transition state. beilstein-journals.org This novel transition state was identified through the examination of a diprotonated reaction system, Ph–N(OH)H + (H₃O⁺)₂(H₂O)₁₃. beilstein-journals.org The calculated activation energy for this pathway closely matches the experimentally determined value of 24.8 kcal/mol, lending strong support to this new mechanistic model. beilstein-journals.org This work demonstrates the power of DFT in identifying previously unconsidered, complex transition states involving solvent molecules.

Proton Transfer Mechanisms

The role of proton transfer is crucial in the Bamberger rearrangement, and DFT calculations have provided a detailed picture of these processes. beilstein-journals.org Initial investigations modeling a monoprotonated system, Ph–N(OH)H + H₃O⁺(H₂O)n, found that the transition states involving proton transfers had activation energies much higher than the experimental value, suggesting this is not the rate-determining pathway. beilstein-journals.org

Electron Transfer Reactivity and Fukui Function Analysis

The electron transfer reactivity of this compound and its derivatives has been explored using computational methods, with Fukui function analysis being a key theoretical tool. The Fukui function is a concept within DFT that helps to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack by analyzing changes in electron density. researchgate.net It is calculated by considering the difference in electron density between the neutral molecule and its anionic (for nucleophilic attack, f+) or cationic (for electrophilic attack, f-) form. researchgate.net

Radical Scavenging Activity: N-H and O-H Bond Dissociation Energies

Hydroxylamines, including this compound, are recognized as effective antioxidants, a property attributed to their ability to scavenge free radicals. rcsb.org This activity is primarily governed by the energetics of breaking the N-H and O-H bonds.

Hydrogen Transfer Mechanisms in Antioxidant Research

The principal mechanism by which this compound and its derivatives act as antioxidants is through hydrogen atom transfer (HAT). rcsb.org In this process, the hydroxylamine (B1172632) donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reactions that can lead to cellular damage. rcsb.org Both the N-H and O-H groups can serve as hydrogen-donating centers. rcsb.org

Computational studies using DFT methods (specifically M06-2X/6-311++G(d,p) and CBS-QB3) have been employed to re-evaluate the bond dissociation enthalpies (BDEs) of these two bonds. rcsb.org The BDE is a critical parameter, as a lower BDE indicates that the hydrogen atom can be more easily abstracted, leading to more efficient radical scavenging. The research confirms that both bonds are active, but with different efficiencies depending on the environment. rcsb.org

| Bond | Gas Phase | DMSO | Water |

|---|---|---|---|

| N-H | 74.8 | 77.1 | 77.4 |

| O-H | ~69.8 | ~69.6 | ~71.4 |

Data sourced from a DFT study using M06-2X/6-311++G(d,p) and CBS-QB3 methods. rcsb.org O-H values are calculated based on the reported differences.

Modeling of Biological Interactions

Computational modeling is increasingly used to understand how this compound and its derivatives interact with biological macromolecules, providing insights into their mechanisms of action and toxicity.

Studies have investigated the interaction between this compound and human hemoglobin. rcsb.orgnih.gov These interactions are significant as they can lead to the formation of methemoglobin. nih.gov X-ray crystallography and UV-vis spectroscopy have been used to identify the products formed when this compound reacts with ferric hemoglobin. nih.gov The results revealed the formation of a β-hemichrome, Hb[α-FeIII(H₂O)][β-FeIII(His)₂-cySOx]{PhNHOH}, providing the first X-ray structural determination of such a derivative. nih.gov This modeling shows that while an initial nitrosobenzene (B162901) adduct may form, the isolable product can be a secondary degradation product, demonstrating a complex interaction pathway with the protein. rcsb.orgnih.gov

Furthermore, molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, have been used to explore the biological activity of related compounds. For example, docking studies on N-nitroso-N-phenylhydroxylamine (cupferron) have helped to identify possible binding modes within bacterial proteins, correlating with in vitro antimicrobial activity. nih.gov Similarly, homology modeling has been used to investigate the interaction of N-alkyl-N-hydroxyanilines with rat hepatic aryl sulfotransferase IV, an enzyme involved in the metabolism of these compounds. These models indicate that steric constraints in the enzyme's active site are critical in determining whether a compound acts as a substrate or an inhibitor.

There is also evidence suggesting that this compound's metabolites can interact with and cause damage to DNA. smolecule.com While detailed atomic-level models of this specific interaction are less common in the provided literature, the genotoxicity of its metabolites points to the importance of modeling its interactions with nucleic acids to fully understand its biological consequences. smolecule.comsmolecule.com

Advanced Analytical Methodologies in N Phenylhydroxylamine Research

Spectroscopic Characterization Techniques (e.g., ESR for Radical Detection)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, making it indispensable for the detection and characterization of radical intermediates derived from N-Phenylhydroxylamine.

Research has successfully employed ESR to identify radicals formed during the oxidation and reduction of N-PHA and related compounds. rsc.org In studies of the decomposition of N-PHA catalyzed by iron ions, ESR spectroscopy was used alongside UV spectroscopy to monitor the reaction kinetically, identifying the formation of phenylnitroxide radicals (PhNHO•). rsc.org The equilibrium between nitrosobenzene (B162901), this compound, and the PhNHO• radical is a key finding from these studies. rsc.org

In biological contexts, the ESR spin trapping technique has been pivotal. By using spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), researchers have detected and identified transient radical species in vivo and in vitro. For instance, following the administration of this compound to rats, a DMPO/hemoglobin thiyl free radical adduct was detected in the blood. nih.govresearchgate.net In vitro studies with rat red blood cells confirmed that N-PHA induces the formation of both DMPO/glutathiyl and DMPO/hemoglobin thiyl radical adducts. nih.govnih.gov These findings suggest that the phenylhydronitroxide radical, produced from the reaction of this compound with oxyhemoglobin, is responsible for the oxidation of thiols to their corresponding thiyl radicals. nih.govresearchgate.net

| Radical Species | Analytical Method | Context | Key Findings |

| Phenylnitroxide (PhNHO•) | ESR Spectroscopy | Oxidation/reduction in various solvents; Iron-catalyzed decomposition of N-PHA. | Identified as the first oxidation product of N-PHA; concentration controlled by equilibria with PhNO and PhNHOH. rsc.orgrsc.org |